molecular formula C15H12N2O B1344477 1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde CAS No. 1030429-74-3

1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde

Cat. No. B1344477
M. Wt: 236.27 g/mol
InChI Key: WXIZNAYFQMKSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde” is a complex organic molecule that contains an indole ring and a pyridine ring. The indole ring is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring. The pyridine ring is a six-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring attached to a pyridine ring via a methylene bridge. The aldehyde functional group is attached to the 6-position of the indole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aldehyde group, which is often involved in nucleophilic addition reactions, and the nitrogen in the pyridine ring, which can act as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the aldehyde group could make it more reactive .

Scientific Research Applications

Catalytic Applications

Research has demonstrated the synthesis of palladacycles using bi- and tridentate ligands with an indole core, such as "1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde". These complexes have been found efficient as catalysts for the Suzuki–Miyaura coupling and the allylation of a variety of aldehydes, showcasing the versatility of indole-derived compounds in catalytic processes (Singh et al., 2017).

Synthesis of Heterocyclic Compounds

The Knoevenagel condensation of indole derivatives has led to the synthesis of various substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides, further demonstrating the utility of indole derivatives in synthesizing complex organic compounds with potential applications in medicinal chemistry and materials science (Dyachenko et al., 2018).

Novel Functional Derivatives

The reactivity of indole carbaldehyde derivatives under specific conditions has been explored to form new functional derivatives, contributing to the development of novel heterocyclic compounds. Such research expands the scope of indole-based compounds in organic synthesis and potential pharmaceutical applications (Dotsenko et al., 2018).

Antimicrobial Activity

Some studies have focused on the synthesis of novel compounds starting from indole carbaldehydes to evaluate their antimicrobial activities. This research underlines the significance of indole derivatives in developing new antimicrobial agents, highlighting their potential in addressing the challenge of antibiotic resistance (Hamed et al., 2020).

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-11-12-3-4-14-5-7-17(15(14)8-12)10-13-2-1-6-16-9-13/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIZNAYFQMKSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC3=C2C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-3-ylmethyl)-1H-indole-6-carbaldehyde

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